molecular formula C7H5F9O B1272932 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane CAS No. 81190-28-5

2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane

Cat. No. B1272932
CAS RN: 81190-28-5
M. Wt: 276.1 g/mol
InChI Key: WUKHWLIEBSRTRH-UHFFFAOYSA-N
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Description

2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane, also known as 2-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxirane, is a fluorinated ether compound that is used as a building block in organic synthesis. It is a versatile reagent that can be used in a wide range of applications, including the synthesis of pharmaceuticals, polymers, and materials. 2-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxirane has a number of advantages over other reagents, including its low toxicity, high reactivity, and low cost.

Scientific Research Applications

Thermophysical Property Research

This compound’s unique structure makes it valuable in the study of thermophysical properties . Researchers at the National Institute of Standards and Technology (NIST) have critically evaluated data for compounds like this, focusing on properties such as density and temperature relationships . These studies are crucial for understanding the behavior of substances under different thermal conditions, which is essential for various industrial processes.

Organic Synthesis Building Block

In chemical synthesis, 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane serves as a versatile building block. It can undergo ring-opening reactions with nucleophiles to form a range of substituted alcohols or ethers. This reactivity is exploited in synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Cosurfactant in Nanocrystal Synthesis

The compound has been used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals . These nanocrystals have applications in electronics and photonics due to their unique optical properties, such as surface plasmon resonance .

Pharmaceutical Research

While the direct biological activity of this compound may not be significant, its derivatives could be of interest in pharmaceutical research. The ability to introduce fluorine atoms into pharmaceutical molecules can greatly affect their metabolic stability and bioavailability.

properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-4(9,1-3-2-17-3)5(10,11)6(12,13)7(14,15)16/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKHWLIEBSRTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379709
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane

CAS RN

81190-28-5
Record name 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 2
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 3
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 4
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 5
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane
Reactant of Route 6
2-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)oxirane

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